Tert-butyl (1-(fluorosulfonyl)piperidin-4-yl)carbamate
Description
Properties
Molecular Formula |
C10H19FN2O4S |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
tert-butyl N-(1-fluorosulfonylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C10H19FN2O4S/c1-10(2,3)17-9(14)12-8-4-6-13(7-5-8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
VCCMGGJGJIORJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with a fluorosulfonylating agent under controlled conditions to introduce the fluorosulfonyl group. This is followed by the protection of the amine group with tert-butyl carbamate using standard carbamate formation techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The piperidine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations and the creation of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules .
Medicine
Its unique structure may allow for the design of new therapeutic agents targeting specific pathways .
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form strong bonds with nucleophilic sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Substituent Diversity and Functional Groups
The fluorosulfonyl group (-SO₂F) is a strong electron-withdrawing moiety, distinguishing it from analogs with methylsulfonyl (-SO₂Me), chloronicotinoyl, or propenoyl groups. Key analogs include:
Key Observations :
- Electron Effects : Fluorosulfonyl derivatives likely exhibit greater electrophilicity compared to methylsulfonyl analogs, enhancing reactivity in nucleophilic substitutions .
- Biological Activity: Chloronicotinoyl and aryl-substituted analogs (e.g., ’s 2-methylsulfonyl-6-phenoxypyrimidinyl derivative) are linked to kinase inhibition, suggesting fluorosulfonyl variants may target similar pathways with modified binding affinity .
Physicochemical Properties
- Solubility : Methylsulfonyl analogs (e.g., ) are typically soluble in polar aprotic solvents (e.g., DMF, DMSO), while aryl-substituted derivatives () show lower solubility due to increased hydrophobicity.
- Stability : Fluorosulfonyl groups may confer higher hydrolytic instability compared to methylsulfonyl, necessitating careful handling .
Biological Activity
Tert-butyl (1-(fluorosulfonyl)piperidin-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial properties and its interactions with various biological systems. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
- Chemical Formula : C₁₀H₁₈FNO₃S
- Molecular Weight : 241.32 g/mol
- CAS Number : 73874-95-0
The structure of this compound includes a piperidine ring substituted with a fluorosulfonyl group, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's strong bactericidal properties against both susceptible and drug-resistant Gram-positive bacteria. Notably, it has shown effectiveness against strains such as:
- Staphylococcus aureus (including MRSA and VISA)
- Enterococcus faecium (vancomycin-resistant)
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 µg/mL | Bactericidal |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 µg/mL | Bactericidal |
| Staphylococcus epidermidis | Low concentrations | Bactericidal |
| Escherichia coli | No activity | - |
| Klebsiella pneumoniae | No activity | - |
| Pseudomonas aeruginosa | No activity | - |
The compound demonstrated comparable efficacy to last-resort antibiotics like vancomycin and linezolid, particularly in inhibiting biofilm formation by resistant strains .
The mechanism through which this compound exerts its antibacterial effects involves the depolarization of the bacterial cytoplasmic membrane. This disruption leads to the loss of essential cellular functions, ultimately resulting in cell death .
Case Studies
In a notable study, researchers synthesized a series of derivatives based on this compound to evaluate their pharmacological profiles. The derivatives were tested for their ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. The findings indicated that certain modifications to the piperidine scaffold enhanced biological activity against NLRP3-dependent pathways, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl (1-(fluorosulfonyl)piperidin-4-yl)carbamate be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with tert-butyl piperidin-4-ylcarbamate. Fluorosulfonyl chloride is introduced under anhydrous conditions, often using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. Catalysts like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are critical for facilitating the sulfonation reaction. Key parameters include temperature control (0–5°C during reagent addition) and inert atmosphere (argon/nitrogen) to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm, singlet) and fluorosulfonyl moiety (downfield shifts in F NMR at ~60–80 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHFNOS, exact mass 282.34 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (carbamate C=O) and ~1350–1200 cm (S=O stretching) confirm functional groups .
Q. How should stability studies be designed under varying storage conditions?
- Methodological Answer : Stability is assessed via accelerated degradation studies:
- Temperature : Store at 2–8°C (short-term) vs. –20°C (long-term). Monitor decomposition via HPLC at 0, 1, 3, and 6 months.
- pH Sensitivity : Test solubility and degradation in buffers (pH 3–10) to identify labile bonds (e.g., carbamate hydrolysis under acidic conditions) .
Advanced Research Questions
Q. What computational strategies predict binding interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., Glide Schrödinger ) models interactions using OPLS-AA force fields. Flexible ligand sampling accounts for piperidine ring conformations. Key metrics include RMSD (<1 Å for pose accuracy) and binding energy (ΔG). Comparative studies with analogs (e.g., methylsulfonyl vs. fluorosulfonyl derivatives) highlight substituent effects on target affinity .
Q. How can in vivo metabolic pathways be elucidated for this compound?
- Methodological Answer :
- Radiolabeling : Introduce C or F isotopes at the fluorosulfonyl group to track metabolites via LC-MS/MS.
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess drug-drug interaction risks .
Q. What strategies resolve contradictions in reported toxicity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate acute toxicity (LD) in rodent models using OECD guidelines.
- Mechanistic Studies : Use CRISPR-engineered cell lines to isolate toxicity pathways (e.g., mitochondrial dysfunction vs. oxidative stress). Cross-reference with in silico toxicity predictors (e.g., ProTox-II) for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
